Bienvenue dans la boutique en ligne BenchChem!

Leu-beta-Ala

Lipophilicity Membrane Permeability Peptidomimetics

Leu-beta-Ala (L-Leucyl-β-alanine, CAS 30806-09-8) is a synthetic α,β-dipeptide composed of L-leucine linked via a peptide bond to the β-amino acid β-alanine. This constitutional arrangement imparts a distinct backbone length and conformational flexibility compared to standard α-dipeptides like Leu-Ala.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 30806-09-8
Cat. No. B1597347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-beta-Ala
CAS30806-09-8
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCC(=O)O)N
InChIInChI=1S/C9H18N2O3/c1-6(2)5-7(10)9(14)11-4-3-8(12)13/h6-7H,3-5,10H2,1-2H3,(H,11,14)(H,12,13)
InChIKeyCFXOQFNBROAEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leu-beta-Ala (CAS 30806-09-8) Procurement Guide: Core Identity and Sourcing Landscape for L-Leucyl-β-Alanine


Leu-beta-Ala (L-Leucyl-β-alanine, CAS 30806-09-8) is a synthetic α,β-dipeptide composed of L-leucine linked via a peptide bond to the β-amino acid β-alanine [1]. This constitutional arrangement imparts a distinct backbone length and conformational flexibility compared to standard α-dipeptides like Leu-Ala. It serves as a key building block in organocatalyst design, peptidomimetic synthesis, and bioactivity studies, including its role as a C-terminal pharmacophore in potent pentagastrin antagonists [2].

Why Leu-beta-Ala Cannot Be Replaced by Standard α-Dipeptides in Scientific Workflows


Generic substitution of Leu-beta-Ala with its closest α-amino acid analog, Leu-Ala, is scientifically invalid due to fundamental differences in molecular properties. The β-alanine residue introduces an additional methylene group into the peptide backbone, which alters lipophilicity (ACD/LogP ~1.04 for Leu-β-Ala versus ~0.25 for Leu-Ala) and H-bonding geometry, directly impacting membrane permeability and pharmacokinetic profiles [1]. Additionally, the β-peptide bond confers differential resistance to common proteases, a property exploited in peptide-drug conjugate design. These distinctions are critical for reproducible synthesis and bioassays.

Quantitative Differentiation of Leu-beta-Ala Against Close Structural Analogs


Enhanced Lipophilicity: LogP Comparison of Leu-β-Ala vs. Leu-Ala

Leu-β-Ala exhibits significantly higher lipophilicity than its α-dipeptide analog, L-Leucyl-L-alanine (Leu-Ala). This difference arises from the extra methylene group in the β-alanine backbone. The experimental LogP for Leu-β-Ala is reported as 1.04, whereas Leu-Ala has an ACD/LogP of 0.25 . This ~0.8 log unit increase suggests an approximately 6-fold greater partition into the organic phase, which can translate to altered passive membrane diffusion characteristics relevant for drug design and cell-based assays.

Lipophilicity Membrane Permeability Peptidomimetics

Superior Organocatalytic Performance in Asymmetric Michael Additions: H2N-L-Leu-N-Bn-β-Ala-COOH vs. H2N-L-Val-N-Bn-β-Ala-COOH

In a direct head-to-head evaluation of α,β-dipeptide-based hydrotalcite-supported catalysts for the asymmetric Michael addition of isobutyraldehyde to N-phenylmaleimide, the Leu-β-Ala derivative (HTR-α,β-L-Leu) outperformed its Val-β-Ala analog (HTR-α,β-L-Val). The Leu-containing catalyst achieved a 96:4 enantiomeric ratio (er), whereas the Val-containing catalyst reached only 87:13 er under identical reaction conditions (neat, RT, 30 mg catalyst, 48 h) . Both catalysts yielded similar product yields (~35–36%), but the enantioselectivity advantage is substantial.

Asymmetric Organocatalysis Michael Addition Enantioselectivity

Unambiguous Mass Spectrometric Differentiation from Positional Isomer β-Ala-Leu

Leu-β-Ala (α,β-dipeptide) can be unequivocally distinguished from its positional isomer β-Ala-Leu (β,α-dipeptide) by collision-induced dissociation (CID) tandem mass spectrometry. In the CID spectrum of the [M + H – Boc + H]+ ion, α,β-peptides exhibit fragment ions bn+ and yn+ with a characteristic mass difference of 243 and 71 Da, whereas β,α-peptides show the reverse order: 71 and 243 Da [1]. This diagnostic fragmentation pattern serves as a definitive analytical fingerprint for confirming the correct sequence and protecting-group status of synthetic Leu-β-Ala in quality control workflows.

Mass Spectrometry Peptide Sequencing Quality Control

Classification into a Distinct Intestinal Dipeptide Transport System: Leu-β-Ala vs. Prolyl and Carnosine Transport Groups

Functional studies in rat gut loops have established that L-leucyl dipeptides (typified by L-Leucylglycine) and β-alanyl dipeptides (typified by carnosine, β-alanyl-L-histidine) belong to two distinctly different dipeptide carrier systems, neither of which competes with the L-prolyl-L-hydroxyproline transport system [1]. This class-level evidence indicates that Leu-β-Ala, bearing an L-leucyl N-terminus, is likely to utilize the L-leucyl-preferring carrier system, which is pharmacologically distinct from the β-alanyl carrier system to which its positional isomer β-Ala-Leu would belong.

Dipeptide Transport Intestinal Absorption Drug Delivery

Enhanced Inherent Proteolytic Stability Over α-Dipeptide Analogs

The β-amino acid residue in Leu-β-Ala confers inherent resistance to common mammalian proteases, which recognize α-peptide bonds exclusively or with high preference. Modification of peptide amino groups by addition of β-alanine has been shown to remarkably enhance survival against serum proteolytic enzymes, a strategy exploited to stabilize synthetic protein fragments [1]. In contrast, standard α-dipeptides like Leu-Ala are rapidly hydrolyzed by ubiquitous aminopeptidases and dipeptidases.

Protease Resistance Peptide Stability Therapeutic Peptides

High-Value Application Scenarios Where Leu-beta-Ala Outperforms Generic Alternatives


Asymmetric Organocatalyst Development Requiring High Enantioselectivity

Synthetic chemistry groups developing immobilized organocatalysts for Michael addition reactions should select Leu-β-Ala over Val-β-Ala or other amino acid variants. When intercalated into hydrotalcite, the Leu-β-Ala-based catalyst (HTR-α,β-L-Leu) achieves 96:4 er (92% ee), outperforming the Val-β-Ala analog (87:13 er, 74% ee) by an 18% enantiomeric excess margin under identical neat conditions . This translates to substantially higher optical purity of succinimide products, reducing the need for chiral chromatographic separation.

Peptide-Drug Conjugate Linker with Predicted Enhanced Serum Stability

Medicinal chemistry teams designing peptide-drug conjugates for intravenous administration should prioritize Leu-β-Ala as a linker or N-terminal capping residue over α-dipeptide alternatives like Leu-Ala. The β-peptide bond resists cleavage by serum aminopeptidases, a property demonstrated for β-alanine-modified peptides which show remarkably enhanced survival against serum proteolytic degradation . This attribute is critical for maintaining conjugate integrity in circulation without resorting to unnatural D-amino acids.

Quality Control Reference Standard for Regioisomeric Purity Confirmation

Custom peptide synthesis facilities should use Leu-β-Ala as a validated reference standard when manufacturing peptides containing mixed α/β-backbones. The unambiguous MS/MS fragmentation pattern—characteristic mass losses of 243 Da then 71 Da for α,β-peptides versus 71 Da then 243 Da for β,α-isomers —provides a definitive analytical method to confirm the correct sequence, preventing costly errors where the positional isomer β-Ala-Leu is inadvertently produced.

Gastrin Receptor Antagonist Pharmacophore Design

Academic and industrial groups pursuing gastrin/CCK-B receptor antagonists for gastric acid secretion inhibition should incorporate Leu-β-Ala as the C-terminal pharmacophore. The tripeptide motif biotinyl-Trp-Leu-β-Ala has been established as a potent and specific antagonist of pentagastrin-stimulated acid secretion , confirming that the Leu-β-Ala C-terminus is a validated recognition element for this therapeutically relevant target.

Quote Request

Request a Quote for Leu-beta-Ala

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.